molecular formula C8H16N2O2S B1465023 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine CAS No. 1249024-78-9

8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine

Cat. No. B1465023
M. Wt: 204.29 g/mol
InChI Key: WCTCMYLESNOTNP-UHFFFAOYSA-N
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Description

8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine, also known as 8-methanesulfonyl-3,8-diazabicyclo[3.2.1]octane, is a compound with the molecular formula C7H14N2O2S . This compound is a part of the class of organic compounds known as azabicyclo[3.2.1]octanes .


Synthesis Analysis

The synthesis of 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine and similar compounds often involves complex reactions. For instance, one approach involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine is characterized by a bicyclic framework that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring . The compound has an average mass of 190.263 Da and a monoisotopic mass of 190.077591 Da .


Chemical Reactions Analysis

Amines, such as 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine, can undergo a variety of chemical reactions. For example, primary and secondary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction, such as the Hofmann elimination .

Scientific Research Applications

  • 2-Azabicyclo[3.2.1]octane Scaffold: Synthesis and Applications

    • Summary: 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery. This core has been applied as a key synthetic intermediate in several total syntheses .
    • Methods: The synthetic approaches to access this bicyclic architecture involve various chemical reactions, including epoxide ring opening with ammonia followed by subsequent nucleophilic attack of the amine to the ester .
    • Results: The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .
  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes

    • Summary: Organocatalysis has been applied to the synthesis of many natural products and structures, including the bicyclo[3.2.1]octane framework .
    • Methods: The synthesis of the bicyclo[3.2.1]octane framework involves organocatalysis, a type of catalysis in which the catalysts are organic compounds .
    • Results: The use of organocatalysis reduces the residues and ecological impact, making it an environmentally friendly approach .
  • 2-Azabicyclo[3.2.1]octane Scaffold: Synthesis and Applications

    • Summary: 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery. This core has been applied as a key synthetic intermediate in several total syntheses .
    • Methods: The synthetic approaches to access this bicyclic architecture involve various chemical reactions, including epoxide ring opening with ammonia followed by subsequent nucleophilic attack of the amine to the ester .
    • Results: The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .
  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes

    • Summary: Organocatalysis has been applied to the synthesis of many natural products and structures, including the bicyclo[3.2.1]octane framework .
    • Methods: The synthesis of the bicyclo[3.2.1]octane framework involves organocatalysis, a type of catalysis in which the catalysts are organic compounds .
    • Results: The use of organocatalysis reduces the residues and ecological impact, making it an environmentally friendly approach .

Future Directions

The future directions for the study and application of 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine and similar compounds could involve further exploration of their synthetic methodologies, potential applications in drug discovery, and their role as key synthetic intermediates in total synthesis .

properties

IUPAC Name

8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-13(11,12)10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTCMYLESNOTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696325
Record name 8-(Methanesulfonyl)-8-azabicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine

CAS RN

1249024-78-9
Record name 8-(Methanesulfonyl)-8-azabicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine
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